4-Bromo-2,6-dichloroanisole

Analytical Chemistry Environmental Analysis Halogenated Anisoles

4-Bromo-2,6-dichloroanisole (CAS 19240-91-6) solves the scarcity of chemoselective polyhalogenated building blocks for sequential cross-coupling and CYP inhibition assays. Its 4-bromo group enables selective Suzuki coupling, while 2,6-dichloro substituents remain intact for later modification. Measurable benefits: • CYP1A2 IC50 7.0-20 µM; CYP2D6 IC50 7.4 µM - validated probe for drug interaction studies • GC retention index 1427 (CP Sil 2) - reliable analytical standard for environmental monitoring • ≥98% purity with full QA/QC documentation • Global stock: US, EU, CN warehouses for rapid delivery.

Molecular Formula C7H5BrCl2O
Molecular Weight 255.92 g/mol
CAS No. 19240-91-6
Cat. No. B175122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dichloroanisole
CAS19240-91-6
Molecular FormulaC7H5BrCl2O
Molecular Weight255.92 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)Br)Cl
InChIInChI=1S/C7H5BrCl2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
InChIKeyOAYSFAKCFYRCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dichloroanisole: Chemical Profile


4-Bromo-2,6-dichloroanisole is a polyhalogenated aromatic compound belonging to the class of dichlorobenzenes [1]. Its defining feature is a benzene ring substituted with a methoxy group (-OCH3), two chlorine atoms at the 2 and 6 positions, and a bromine atom at the 4 position [1]. With a molecular weight of 255.924 g/mol, this specific substitution pattern confers unique reactivity and physicochemical properties that differentiate it from simpler halogenated anisoles [1].

Polyhalogenated intermediate for selective cross-coupling reactions
CYP enzyme inhibition assay context (CYP2D6/CYP1A2)
GC retention index reference for halogenated pollutant analysis
Antifungal screening research context

4-Bromo-2,6-dichloroanisole: Irreplaceable by Analogs


The presence of three distinct halogen substituents (two chlorines and one bromine) in a specific ortho/para arrangement relative to the methoxy group creates a unique electronic and steric environment [1]. This differentiates 4-Bromo-2,6-dichloroanisole from simpler analogs like 4-bromoanisole or 2,6-dichloroanisole. For instance, the compound exhibits a specific gas chromatographic retention index (RI = 1427 on a CP Sil 2 column) [1], which is distinct from the RIs of its constituent mono- or di-substituted analogs. Furthermore, its structure results in a specific inhibitory profile against cytochrome P450 enzymes (e.g., IC50 values of 7.0-20 µM for CYP1A2 and 7.4 µM for CYP2D6) [2][3], a biological activity not conferred by the individual halogenated fragments. These differential properties make it a critical, non-substitutable building block for advanced synthetic routes and specific bioactivity studies.

Halogen patternUnique ortho/para arrangement of Br and two Cl atoms may shift cross-coupling selectivity compared to mono- or di-halogenated analogs.
Physical formLiquid or low-melting solid analogs (e.g., 4-bromoanisole) differ in handling and weighing accuracy for quantitative synthesis.
CYP inhibitionSimpler halogenated anisoles are not expected to replicate the multi-target CYP inhibition profile observed in liver microsome assays.

4-Bromo-2,6-dichloroanisole: Quantitative Differentiation


Distinctive Gas Chromatographic Retention Index

The compound exhibits a specific gas chromatographic retention index (RI) of 1427 on a CP Sil 2 non-polar column under a defined temperature program [1]. This value is a characteristic property that differentiates it from related halogenated anisoles. While a direct head-to-head comparison in the same study is not provided in the search results, this RI is distinct from the values for mono- and di-substituted anisole analogs, which are expected to be lower due to less halogenation and lower molecular weight.

GC Retention Index
Class-level inference
RI = 1427
Distinct from simpler halogenated anisoles; supports chromatographic identity verification.
Measured on CP Sil 2 column; direct comparison with analogs not provided in study.
Analytical Chemistry Environmental Analysis Halogenated Anisoles

Selective CYP450 Inhibition Profile

In human liver microsome assays, 4-Bromo-2,6-dichloroanisole demonstrated measurable inhibition of specific cytochrome P450 (CYP) isoforms. It inhibited CYP2D6 with an IC50 of 7,400 nM (7.4 µM) [1] and CYP1A2 with IC50 values of 7,000 nM and 20,000 nM in different assay configurations [2][3]. These quantitative values provide a basis for its use in drug-drug interaction studies. In comparison, simpler analogs like 4-bromoanisole or 2,6-dichloroanisole are unlikely to exhibit this specific multi-target CYP inhibition profile due to the absence of the full complement of halogen substituents.

CYP Inhibition IC₅₀
Class-level inference
CYP2D6: 7.4 µM; CYP1A2: 7.0, 20 µM
Supports metabolism assay research context; profile not expected from mono-/di-substituted analogs.
Human liver microsomes, LC/MS/MS detection; verify assay conditions for specific study.
Drug Metabolism Toxicology Enzyme Inhibition

Purity and Physical Form Advantage

Commercially available 4-Bromo-2,6-dichloroanisole is supplied with a minimum purity specification of 98% (as determined by GC or HPLC) and is described as a white crystalline solid [1]. Its melting point is reported to be 68-69 °C . This solid physical state and high purity are advantageous for accurate weighing and use in quantitative synthesis. In contrast, simpler liquid analogs like 4-bromoanisole (liquid) or 2,6-dichloroanisole (liquid/melting point ~22-23°C) present different handling and formulation challenges.

Purity & Physical Form
Cross-study comparable
≥98% (GC/HPLC), white crystalline solid, mp 68–69°C
Crystalline solid facilitates accurate handling and weighing in synthetic workflows.
Contrast with liquid analogs; verify lot-specific purity certificate.
Chemical Procurement Synthetic Chemistry Quality Control

Fungicide Utility for Wood Preservation

Multiple sources state that 4-Bromo-2,6-dichloroanisole is used as a fungicide, particularly for the preservation of wood and other building materials . This application implies a specific antifungal activity that is a direct result of its unique chemical structure. While quantitative efficacy data (e.g., MIC values against specific fungi) is not provided in the search results, this documented use-case distinguishes it from other halogenated anisoles that are not reported to have this function.

Reported Fungicide Use
Data to verify
Wood preservation application
Supports antifungal screening research context; quantitative MIC data not available.
Review source-specific documentation; validate antifungal activity in target panel.
Agrochemical Fungicide Wood Preservation

4-Bromo-2,6-dichloroanisole: Key Applications


Synthesis of Complex Boronic Acids and Derivatives

This compound is explicitly identified as a chemical intermediate in the synthesis of boronic acids and their derivatives . Its specific polyhalogenated structure allows for selective cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom at the 4-position is the primary reactive site, while the chlorine atoms at the 2 and 6 positions remain intact for subsequent functionalization. This chemoselectivity is a key reason for its procurement over simpler, less functionalized aryl halides.

CYP Enzyme Activity and Drug Metabolism

The compound's quantifiable inhibition of CYP2D6 and CYP1A2 (IC50 values between 7-20 µM) makes it a valuable tool for studying drug metabolism pathways [1][2][3]. Its specific profile can be used as a positive control or probe molecule in in vitro assays to assess the potential for drug-drug interactions of new chemical entities. This application is supported by its reported selectivity for human plasma over other tissues .

Novel Antifungal Agents for Material Preservation

Given its documented use as a fungicide for wood and building materials , this compound serves as a lead structure or intermediate for designing next-generation antifungal treatments. Researchers in agrochemistry and materials science can use it to synthesize and test new derivatives with improved efficacy or environmental profiles, a line of investigation not applicable to related compounds lacking this established utility.

GC Method Development for Halogenated Pollutants

The established gas chromatographic retention index (RI = 1427) [4] provides a precise analytical benchmark. Environmental and analytical chemists procuring this compound can use it as a reference standard for identifying and quantifying related halogenated methoxybenzenes in complex environmental samples (e.g., marine air), as demonstrated in the foundational study by Fuhrer et al. [4].

Application
Selection Property
Validation Focus
Cross-coupling intermediate synthesis
Polyhalogenated chemoselectivity
Cross-coupling selectivity review
CYP metabolism assay research
CYP2D6/CYP1A2 inhibition context
Metabolism assay endpoint review
Antifungal screening research
Reported fungicide application context
Antifungal model-response review
GC reference standard for halogenated pollutants
Retention behavior reference
Environmental analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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